Clathrin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clathrin B is a natural product found in Clathria with data available.

科学的研究の応用

Clathrin-Mediated Endocytosis

Clathrin B plays a pivotal role in clathrin-mediated endocytosis (CME), a process vital for the internalization of membrane proteins and lipids. This mechanism is essential for synaptic vesicle recycling, where clathrin-coated vesicles facilitate the retrieval of neurotransmitters at synapses. Research indicates that clathrin's ability to form polyhedral structures allows it to adapt to various cellular needs, such as hormone desensitization and cell migration .

Case Study: Synaptic Vesicle Recycling

- Context : In neurons, this compound is integral to the recycling of synaptic vesicles.

- Findings : Studies demonstrate that depletion of clathrin significantly impairs neurotransmitter uptake, underscoring its necessity in synaptic function .

Nanotechnology and Drug Delivery

This compound’s structural properties have led to innovative applications in nanotechnology, particularly in drug delivery systems. Clathrin triskelions can be engineered to display multiple proteins or peptides, enhancing their functionality as carriers for therapeutic agents.

Case Study: Clathrin Triskelion Technology

- Application : Development of multifunctional carriers for spatially controlled protein display.

- Results : Clathrin triskelions have shown increased stability and prolonged circulation times for attached therapeutic proteins in pharmacokinetic studies, indicating potential for targeted drug delivery and vaccine development .

Cellular Dynamics and Mechanotransduction

Recent research has highlighted the role of this compound in mechanotransduction—the process by which cells convert mechanical stimuli into biochemical signals. The adaptability of clathrin structures allows cells to respond dynamically to their mechanical environment.

Case Study: Membrane Dynamics

- Observation : Clathrin structures exhibit flexible dynamics during vesicle formation, suggesting a role in adapting to varying mechanical tensions during endocytosis .

- Implications : Understanding these dynamics can inform the design of biomaterials and therapies that interact with cellular mechanics.

Role in Mitosis

Emerging studies indicate that this compound is involved in mitotic processes beyond its traditional functions in endocytosis. It has been implicated in spindle assembly during cell division.

Case Study: Spindle Assembly

- Findings : Knockdown experiments reveal that clathrin is necessary for proper spindle assembly, suggesting it forms complexes with other proteins to stabilize microtubules during mitosis .

- Significance : This highlights the multifaceted roles of this compound within cellular processes beyond endocytosis.

Nanoparticle Internalization

This compound also facilitates the internalization of nanoparticles, which is crucial for their application in drug delivery systems. Studies have shown that the shape and size of nanoparticles influence their uptake via CME.

Case Study: Nanoparticle Behavior

- Research Focus : Investigating how different nanoparticle shapes affect their endocytic pathways.

- : The study found that clathrin-mediated pathways could be optimized based on nanoparticle design to enhance delivery efficacy .

Summary Table of Applications

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Clathrin-Mediated Endocytosis | Internalization of membrane proteins and neurotransmitter recycling | Essential for synaptic function; depletion impairs neurotransmission |

| Nanotechnology | Use of clathrin triskelions for drug delivery systems | Enhanced stability and circulation times for therapeutic proteins |

| Cellular Dynamics | Role in mechanotransduction and membrane dynamics | Flexible response to mechanical stimuli; implications for biomaterials |

| Mitosis | Involvement in spindle assembly during cell division | Necessary for stabilizing microtubules; expands functional understanding |

| Nanoparticle Internalization | Mechanisms governing nanoparticle uptake via CME | Design optimization can enhance delivery efficacy |

特性

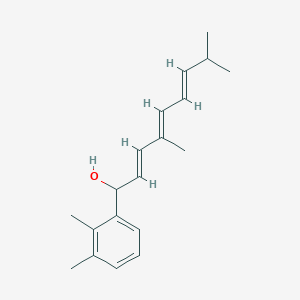

分子式 |

C19H26O |

|---|---|

分子量 |

270.4 g/mol |

IUPAC名 |

(2E,4E,6E)-1-(2,3-dimethylphenyl)-4,8-dimethylnona-2,4,6-trien-1-ol |

InChI |

InChI=1S/C19H26O/c1-14(2)8-6-9-15(3)12-13-19(20)18-11-7-10-16(4)17(18)5/h6-14,19-20H,1-5H3/b8-6+,13-12+,15-9+ |

InChIキー |

XSPCADAEZUXHRH-LEBDXYBYSA-N |

異性体SMILES |

CC1=C(C(=CC=C1)C(/C=C/C(=C/C=C/C(C)C)/C)O)C |

正規SMILES |

CC1=C(C(=CC=C1)C(C=CC(=CC=CC(C)C)C)O)C |

同義語 |

clathrin B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。